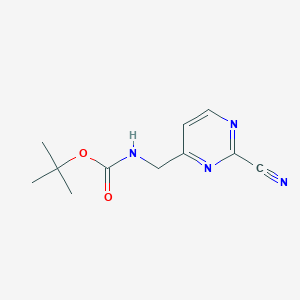

tert-Butyl ((2-cyanopyrimidin-4-yl)methyl)carbamate

Description

tert-Butyl ((2-cyanopyrimidin-4-yl)methyl)carbamate is a carbamate-protected pyrimidine derivative characterized by a 2-cyano-substituted pyrimidine ring linked to a tert-butyl carbamate group via a methylene bridge. The compound’s structure combines a pyrimidine core—a six-membered aromatic ring with two nitrogen atoms—with functional groups that modulate its reactivity and physicochemical properties.

Properties

Molecular Formula |

C11H14N4O2 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

tert-butyl N-[(2-cyanopyrimidin-4-yl)methyl]carbamate |

InChI |

InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)14-7-8-4-5-13-9(6-12)15-8/h4-5H,7H2,1-3H3,(H,14,16) |

InChI Key |

MFZHKUAKCWSLKF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC(=NC=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((2-cyanopyrimidin-4-yl)methyl)carbamate typically involves the reaction of 2-cyanopyrimidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl ((2-cyanopyrimidin-4-yl)methyl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Oxidation: Oxidized derivatives of the pyrimidine ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with different functional groups replacing the tert-butyl group.

Scientific Research Applications

Chemistry: tert-Butyl ((2-cyanopyrimidin-4-yl)methyl)carbamate is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with various biological targets. It can serve as a probe to investigate enzyme activities and receptor binding .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl ((2-cyanopyrimidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

- This could influence reactivity in cross-coupling or nucleophilic substitution reactions.

- Linker Flexibility : The methylene bridge in the target compound provides spatial flexibility, whereas direct Boc attachment (e.g., ) may restrict conformational mobility.

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

Key Observations :

- Stability: Carbamates with hydroxyl groups (e.g., ) may require protection during synthesis, whereas halogenated pyrimidines () are typically more stable. The cyano group in the target compound may confer hydrolytic stability but could react under strongly acidic or basic conditions.

- Synthesis Yields : Yields for similar compounds vary widely (30–63% in ), suggesting that the target compound’s synthesis may require optimization of reaction conditions.

Example Pathway for Target Compound :

Start with 4-chloropyrimidine-2-carbonitrile.

Introduce the methyl-Boc group via nucleophilic substitution or Mitsunobu reaction.

Biological Activity

Tert-Butyl ((2-cyanopyrimidin-4-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly focusing on its anticancer and antiviral properties, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The compound belongs to the class of carbamates, characterized by a tert-butyl group and a cyanopyrimidine moiety. Its molecular formula is CHNO, and it is known for its unique structural features that contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 233.26 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that pyrimidine derivatives can inhibit tumor growth by targeting specific molecular pathways involved in cancer progression.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of pyrimidine derivatives, this compound was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .

Antiviral Properties

The compound has also been investigated for its antiviral properties. Pyrimidine derivatives have been noted for their ability to inhibit viral replication, making them candidates for antiviral drug development.

Research Findings: Inhibition of Viral Replication

In vitro studies demonstrated that this compound effectively inhibited the replication of certain viruses. For example, it showed promise against influenza virus strains, where it reduced viral titers significantly compared to control groups .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and viral replication.

- Receptor Modulation : It may interact with specific receptors on cell surfaces, influencing signaling pathways that regulate cell growth and immune responses.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes critical for cancer proliferation |

| Receptor Modulation | Alters signaling pathways affecting immune response |

Q & A

Q. How can this compound serve as a precursor for radiolabeled probes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.